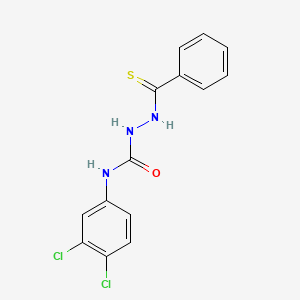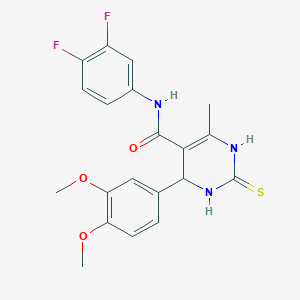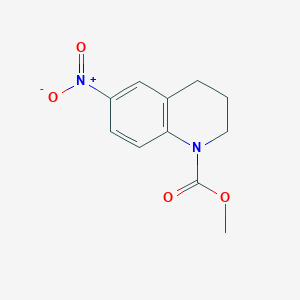
Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate, also known as AOTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate inhibits DPP-4 by binding to the enzyme's active site, preventing it from breaking down the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is involved in the regulation of glucose levels in the body and its inhibition leads to increased insulin secretion and decreased glucose production, making it a potential target for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
This compound has been shown to increase insulin secretion and decrease glucose production in animal models, indicating its potential as a treatment for type 2 diabetes. It has also been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms behind these effects are not yet fully understood.
Advantages and Limitations for Lab Experiments
Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. However, its effects on human subjects are not yet fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
Future research on Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate could focus on its potential as a treatment for type 2 diabetes, as well as its anti-inflammatory and anti-tumor properties. Further studies could also investigate the safety and efficacy of this compound in human subjects and explore its potential for use in combination with other drugs. Additionally, research could focus on the development of new synthetic compounds based on this compound with improved properties for drug development.
Synthesis Methods
The synthesis of Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate involves the reaction of tert-butyl 2-bromoacetate with 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
Tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate has shown potential in drug development due to its ability to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose levels in the body and is a target for the treatment of type 2 diabetes. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
tert-butyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)10-14-7(8(13)16-10)9(15)17-12(4,5)6/h13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCIFHYKTUBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![(2S)-2-[3-(difluoromethyl)phenyl]propan-1-ol](/img/structure/B2881563.png)
![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)
![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)



![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2881580.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)